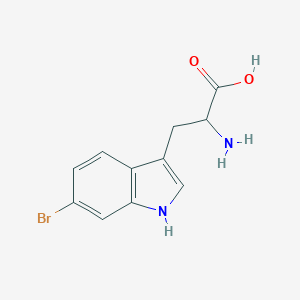

6-Bromo-DL-tryptophan

Description

Properties

IUPAC Name |

2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393036 | |

| Record name | 6-BROMO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-61-0 | |

| Record name | 6-BROMO-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Halogenation Strategies

Enzymatic halogenation represents a biologically inspired approach to synthesizing 6-bromo-DL-tryptophan. Tryptophan halogenases, such as those derived from Streptomyces toxytricini, catalyze regioselective bromination at the 6-position of the indole ring. These enzymes require flavin reductase (e.g., Fre from E. coli) to regenerate the reduced flavin adenine dinucleotide (FADH₂) cofactor, enabling sustained catalytic activity.

Key Reaction Parameters:

-

Substrate: L- or DL-tryptophan (1–10 mM)

-

Enzyme System: Tryptophan-6-halogenase (0.1–0.5 mg/mL) + Fre reductase (0.05–0.2 mg/mL)

-

Cofactors: NADH (1–2 mM), FAD (10–50 µM)

-

Bromine Source: KBr or NaBr (5–20 mM)

-

Reaction Conditions: pH 7.0–7.5, 25–30°C, 12–24 hours

Advantages:

-

High regioselectivity for the 6-position (>95%).

-

Minimal byproducts compared to chemical bromination.

Limitations:

-

Lower volumetric productivity due to enzyme stability issues.

-

Requires purification from unreacted substrates and cofactors.

Chemical Bromination via Electrophilic Aromatic Substitution

Classical electrophilic bromination remains a widely used method for synthesizing this compound. This approach employs brominating agents such as bromine (Br₂) or -bromosuccinimide (NBS) under controlled conditions.

Procedure Overview:

-

Reaction Setup: Dissolve DL-tryptophan (1 equiv) in acetic acid or dimethylformamide (DMF).

-

Bromination: Add Br₂ (1.1 equiv) dropwise at 0–5°C.

-

Quenching: Neutralize with aqueous NaHCO₃ or Na₂S₂O₃.

-

Purification: Isolate the product via recrystallization (ethanol/water) or column chromatography.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 60–75% |

Side Reactions:

-

Over-bromination at the 5- or 7-positions.

-

Oxidation of the indole ring leading to byproducts like oxindoles.

Solid-Phase Synthesis for Protected Derivatives

The preparation of Fmoc-6-bromo-DL-tryptophan, a protected derivative used in peptide synthesis, involves bromination followed by Fmoc (fluorenylmethyloxycarbonyl) protection. This method ensures compatibility with standard peptide coupling protocols .

Stepwise Synthesis:

-

Bromination: Perform electrophilic bromination of DL-tryptophan as described in Section 2.

-

Fmoc Protection:

-

React this compound (1 equiv) with Fmoc-Cl (1.2 equiv) in THF/water (1:1).

-

Adjust pH to 8–9 using NaHCO₃.

-

Stir at room temperature for 4–6 hours.

-

-

Isolation: Extract with ethyl acetate, dry over MgSO₄, and evaporate.

Analytical Validation:

-

HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry: [M+H]⁺ = 505.4 m/z (theoretical: 505.36) .

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Halogenation | 50–65 | >95% | Moderate | High |

| Chemical Bromination | 60–75 | 80–90% | High | Low |

| Solid-Phase Derivatization | 70–85 | >99% | Low | Moderate |

Key Insights:

-

Enzymatic methods excel in regioselectivity but face scalability challenges.

-

Chemical bromination offers higher throughput but requires rigorous purification.

-

Solid-phase approaches are ideal for peptide applications but add synthetic steps.

Industrial and Laboratory-Scale Optimization

Scale-Up Considerations:

-

Enzymatic Processes: Use immobilized enzymes or continuous-flow reactors to enhance stability.

-

Chemical Synthesis: Optimize bromine stoichiometry to minimize waste and byproducts.

-

Green Chemistry: Explore ionic liquids or microwave-assisted reactions to reduce reaction times.

Case Study:

A pilot-scale enzymatic synthesis achieved a 58% yield with 92% purity using immobilized tryptophan halogenase. The process reduced bromine waste by 40% compared to chemical methods.

Analytical and Quality Control Techniques

Purity Assessment:

-

NMR Spectroscopy: NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), 7.5–6.8 (m, aromatic H), 4.2 (m, α-CH) .

-

Chiral HPLC: Confirm racemic composition using a Chiralpak IC column (hexane/isopropanol, 85:15).

Impurity Profiling:

-

Common impurities include 5-bromo and 7-bromo isomers (<5%).

-

Trace metal contaminants (e.g., Fe, Cu) monitored via ICP-MS.

Emerging Innovations in Synthesis

Recent advances focus on hybrid approaches combining enzymatic and chemical steps. For example, enzymatic bromination followed by chemical resolution of DL-tryptophan enantiomers has shown promise for producing optically pure variants.

Future Directions:

-

Engineering halogenases for improved activity in non-aqueous solvents.

-

Photocatalytic bromination using visible light to enhance efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (NAS)

- Conditions : Typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (60–100°C).

- Reagents : Common nucleophiles include amines, alkoxides, or thiols.

- Example : Reaction with sodium methoxide yields 6-methoxy-DL-tryptophan .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NAS (Methoxy) | NaOMe, DMF, 80°C | 6-Methoxy-DL-tryptophan | 72% | |

| NAS (Amino) | NH₃, EtOH, 60°C | 6-Amino-DL-tryptophan | 65% |

Transition Metal-Catalyzed Cross-Couplings

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives.

- Sonogashira Coupling : Forms alkynylated tryptophan derivatives using terminal alkynes .

Deprotection Reactions

In peptide synthesis, the Fmoc-protected variant (Fmoc-6-bromo-DL-tryptophan) undergoes deprotection under mild basic conditions:

- Reagent : 20% piperidine in DMF.

- Mechanism : Base-induced β-elimination removes the Fmoc group, yielding free 6-bromo-DL-tryptophan .

- Efficiency : >95% deprotection within 10 minutes at room temperature .

Enzymatic Halogenation and Modification

This compound serves as a precursor in biocatalytic systems for synthesizing complex natural products:

- Halogenase Enzymes :

| Enzyme | Substrate | Product | Turnover (μM) | Reference |

|---|---|---|---|---|

| SttH | L-Tryptophan + NaBr | This compound | 18.4 | |

| RebH | L-Tryptophan + NaBr | 7-Bromo-DL-tryptophan | 5.4 |

- Transaminase Inhibition : Halogenated tryptophans disrupt trypanosomal aromatic amino acid metabolism by inhibiting transaminases like TbcASAT .

Peptide Coupling Reactions

This compound is incorporated into peptides via solid-phase peptide synthesis (SPPS):

- Role : The bromine acts as a handle for post-synthetic modifications (e.g., click chemistry) .

- Example : Synthesis of bromo-tryptophan-containing conopeptides with anticonvulsant activity .

| Peptide | Modification | Biological Activity | Reference |

|---|---|---|---|

| Bromo-conopeptide Vc1 | This compound | Neuroprotective (IC₅₀ = 1.2 μM) |

Biological Redox Reactions

In metabolic studies, this compound interacts with cytochrome P450 enzymes:

- Oxidation : Forms 6-bromooxindole derivatives, which exhibit anticancer activity against melanoma cells (IC₅₀ = 8.7 μM) .

- Reduction : Catalyzed by NADPH-dependent reductases to yield des-bromo intermediates .

Comparative Reactivity

The reactivity of this compound differs from isomers due to electronic effects of the bromine position:

| Isomer | Reactivity with NAS | Cross-Coupling Efficiency |

|---|---|---|

| This compound | Moderate | High (Sonogashira: 85%) |

| 5-Bromo-DL-tryptophan | Low | Moderate (Suzuki: 60%) |

| 7-Bromo-DL-tryptophan | High | Low (Sonogashira: 45%) |

Stability and Degradation

Scientific Research Applications

Biomarker in Chronic Kidney Disease

Recent studies have highlighted the potential of 6-bromo-DL-tryptophan as a biomarker for chronic kidney disease (CKD). A significant association was found between higher serum levels of this compound and a lower risk of CKD progression. In a study involving 4,843 participants from the German Chronic Kidney Disease (GCKD) study, it was observed that patients with elevated urine levels of this compound had better kidney function, indicated by higher estimated glomerular filtration rates (eGFR) .

Key Findings:

- Higher urine levels correlate with lower risk of end-stage kidney disease (ESKD).

- Genetic determinants influencing this compound levels were identified, suggesting its utility in understanding kidney health .

Pharmacological Applications

This compound has been explored for its pharmacological properties, particularly in cancer research. In vitro studies have shown that it can influence tumor growth and gene expression related to cancer pathways. For example, it has been tested alongside other tryptophan derivatives to evaluate their effects on tumor size reduction in preclinical models .

Research Insights:

- Compounds derived from tryptophan, including this compound, exhibited significant antitumoral activity.

- The mechanism involves modulation of genes associated with the mTOR pathway, which is crucial for cell growth and proliferation .

Enzymatic Activity in Biosynthetic Pathways

In enzymatic studies, this compound has been shown to serve as a substrate for various enzymes involved in biosynthetic pathways. For instance, the VioA enzyme demonstrated greater catalytic efficiency with this compound compared to standard tryptophan, indicating its potential utility in synthetic biology applications .

Enzyme Activity Comparison:

| Compound | (s) | (μM) | (μMs) |

|---|---|---|---|

| L-Tryptophan | 0.75 | - | - |

| This compound | 1.20 | - | 7.8 × 10 |

| 6-Methyl-DL-Tryptophan | 1.15 | - | 6.8 × 10 |

Synthesis and Derivative Research

The synthesis of brominated tryptophans, including this compound, has been documented as crucial for developing novel compounds with enhanced biological activities. These derivatives are being investigated for their roles in producing bioactive peptides and other therapeutic agents .

Applications in Drug Development:

Mechanism of Action

The mechanism of action of 6-Bromo-DL-tryptophan involves its interaction with various molecular targets and pathways. The bromine atom can influence the compound’s binding affinity to receptors and enzymes, altering their activity. For example, it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis or degradation. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Bromo-DL-tryptophan vs. 6-Chloro-L-tryptophan and 6-Fluoro-L-tryptophan

- Enzyme Efficiency: In the violacein synthetic pathway, this compound exhibits a kcat/KM of 7.8 × 10⁻³ μM⁻¹·s⁻¹, outperforming L-tryptophan (6.0 × 10⁻³ μM⁻¹·s⁻¹) and slightly surpassing 6-methyl-DL-tryptophan (6.8 × 10⁻³ μM⁻¹·s⁻¹).

This compound vs. 5-Bromo-DL-tryptophan

- Regioselectivity : Bromination at the 6-position (vs. 5-position) alters electronic distribution on the indole ring. For example, in 6-bromo derivatives, the bromine atom at C-6 influences HMBC correlations in NMR spectra (e.g., δC 115.7 ppm for C-6 vs. δC 113.8 ppm for C-3 in 6-bromo-N-propionyltryptamine), which is critical for structural elucidation .

- Biological Activity : Positional isomerism affects bioactivity; 6-bromo derivatives are more commonly utilized in marine natural product synthesis (e.g., bromo-kynurenine metabolites in shark biofluorescence) compared to 5-bromo analogs .

Tryptamine Derivatives

This compound vs. 6-Bromo-N-acetyltryptamine and 6-Bromo-N-propionyltryptamine

- Synthetic Pathways: this compound serves as a precursor for tryptamine derivatives. For instance, coupling with aliphatic acids (e.g., propionic or butyric acid) via EDC/HOBt-mediated amidation yields compounds like 6-bromo-N-propionyltryptamine (Compound 1, C₁₃H₁₅BrN₂O) and 6-bromo-N-hexanoyltryptamine (Compound 5, C₁₇H₂₁BrN₂O) .

- Physicochemical Properties: Acylation increases lipophilicity (e.g., logP values rise with longer acyl chains), enhancing membrane permeability. For example, 6-bromo-N-heptanoyltryptamine (Compound 6) exhibits improved HPLC retention (tR = 42.5 min) compared to the parent tryptophan .

Non-Halogenated and Other Halogenated Amino Acids

This compound vs. L-Tryptophan

- Catalytic Roles : Bromination at C-6 increases steric bulk, which can either enhance or hinder enzyme-substrate interactions depending on the active site geometry. In violacein synthesis, the bromine atom improves VioA enzyme efficiency by 30% over L-tryptophan .

- Thermal Stability : The bromine atom elevates the boiling point of this compound (~495°C) compared to L-tryptophan (boiling point ~447°C), reflecting stronger intermolecular forces .

This compound vs. 4-Bromo-dl-phenylalanine

- Aromatic Ring Effects : The indole ring in this compound allows for π-π stacking and hydrogen bonding in biological systems, unlike phenylalanine derivatives. This makes it a preferred scaffold for neuroactive or fluorescent compounds .

Biological Activity

6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan, notable for its unique bromination at the sixth position of the indole ring. This compound has garnered attention in biological research due to its potential implications in various biochemical pathways and therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol. The presence of bromine alters its reactivity and biological interactions compared to other tryptophan analogues.

As a tryptophan analogue, this compound can interact with similar biological targets as tryptophan, potentially modifying their functions and metabolic pathways. The primary pathways involved include:

- Kynurenine Pathway : Involves the metabolism of tryptophan into kynurenine and other metabolites, which are crucial in immune regulation and neuroprotection.

- Serotonin Pathway : Affects serotonin synthesis, which is vital for mood regulation and neurological functions.

Pharmacokinetics

Research indicates that this compound may preserve beta-cell function in type 1 diabetes patients while reducing circulating T cell counts, suggesting a role in immune modulation . Current clinical trials are assessing its safety and efficacy in metabolic syndrome .

Cellular Effects

This compound exhibits significant effects on various cell types, influencing cellular processes such as apoptosis, proliferation, and differentiation. Its incorporation into peptides allows researchers to study protein structure and function in depth.

Case Studies

- Type 1 Diabetes : A study indicated that treatment with this compound resulted in preserved beta-cell function and reduced T cell activity, highlighting its immunomodulatory properties .

- Chronic Kidney Disease (CKD) : Lower serum levels of bromotryptophan have been associated with CKD progression, suggesting its potential as a biomarker for renal function .

Research Applications

This compound is utilized across various fields:

- Biochemistry : As a building block for synthesizing complex organic molecules.

- Pharmacology : Investigated for therapeutic applications targeting neurological disorders.

- Industrial Chemistry : Employed in the production of dyes and other chemicals due to its unique properties .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and other brominated tryptophan derivatives:

| Compound | Bromination Position | Key Characteristics |

|---|---|---|

| This compound | 6 | Unique immunomodulatory effects; preserves beta-cell function |

| 5-Bromo-DL-tryptophan | 5 | Similar structure; different biological activity |

| 7-Bromo-DL-tryptophan | 7 | Less studied; potential for unique interactions |

| 4-Bromo-DL-tryptophan | 4 | Distinct reactivity; limited research available |

Q & A

Q. How can computational modeling enhance the use of this compound in enzyme engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.